molecular formula C16H18O4 B12839851 1,3-Bis(3,4-dihydroxyphenyl)butane

1,3-Bis(3,4-dihydroxyphenyl)butane

Cat. No.: B12839851
M. Wt: 274.31 g/mol
InChI Key: XMTOJHNBPIMXTD-UHFFFAOYSA-N
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Description

1,3-Bis(3,4-dihydroxyphenyl)butane is an organic compound with the molecular formula C16H18O4 It is characterized by two 3,4-dihydroxyphenyl groups attached to a butane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Bis(3,4-dihydroxyphenyl)butane can be synthesized through several methods. One common approach involves the condensation of 3,4-dihydroxybenzaldehyde with butane-1,3-diol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization.

Another method involves the use of 3,4-dihydroxybenzyl alcohol and butane-1,3-dione. This reaction is carried out in the presence of a base, such as sodium hydroxide, and requires careful control of temperature and reaction time to achieve high yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts, such as Lewis acids, can enhance the reaction rate and selectivity. Additionally, solvent-free or green chemistry approaches are being explored to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(3,4-dihydroxyphenyl)butane undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced to form dihydroxy derivatives using reducing agents such as sodium borohydride.

    Substitution: The phenolic hydroxyl groups can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products

    Oxidation: Quinones.

    Reduction: Dihydroxy derivatives.

    Substitution: Ethers or esters, depending on the substituent.

Scientific Research Applications

1,3-Bis(3,4-dihydroxyphenyl)butane has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its antioxidant properties and potential to scavenge free radicals.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of high-performance materials, such as resins and coatings, due to its stability and reactivity.

Mechanism of Action

The biological effects of 1,3-Bis(3,4-dihydroxyphenyl)butane are primarily attributed to its ability to interact with cellular targets and pathways. The compound’s hydroxyl groups can donate hydrogen atoms, neutralizing free radicals and reducing oxidative stress. Additionally, it may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

1,3-Bis(3,4-dihydroxyphenyl)butane can be compared with other similar compounds, such as:

    1,4-Bis(3,4-dihydroxyphenyl)butane: Similar structure but different positional isomerism, leading to variations in reactivity and applications.

    3,4-Dihydroxyphenylacetic acid: Shares the dihydroxyphenyl group but has different functional groups, affecting its chemical behavior and uses.

    Resveratrol: A well-known antioxidant with similar phenolic structure but different biological activities.

Properties

Molecular Formula

C16H18O4

Molecular Weight

274.31 g/mol

IUPAC Name

4-[3-(3,4-dihydroxyphenyl)butyl]benzene-1,2-diol

InChI

InChI=1S/C16H18O4/c1-10(12-5-7-14(18)16(20)9-12)2-3-11-4-6-13(17)15(19)8-11/h4-10,17-20H,2-3H2,1H3

InChI Key

XMTOJHNBPIMXTD-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1=CC(=C(C=C1)O)O)C2=CC(=C(C=C2)O)O

Origin of Product

United States

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